4-氨基-6-乙氧基喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

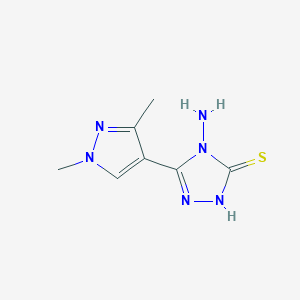

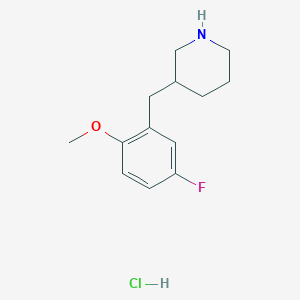

4-Amino-6-ethoxyquinoline is a derivative of the 4-aminoquinoline family, a group of compounds known for their diverse biological activities and applications in medicinal chemistry. The core structure of 4-aminoquinoline consists of a quinoline ring system with an amino group at the 4-position. The 6-ethoxy modification refers to an ethoxy group (-OCH2CH3) attached to the 6-position of the quinoline ring. This structural motif is significant in the synthesis of various compounds with potential therapeutic applications .

Synthesis Analysis

The synthesis of 4-aminoquinolines can be achieved through a multi-step process, starting from substituted anthranilonitriles. A key step involves the condensation with 1,1,1-trichloro-4-ethoxybut-3-enone, followed by cyclization in superacidic trifluoromethanesulfonic acid to yield the desired esters . Other synthetic approaches include the reaction of 2-methyl-4-chloroquinoline with anesthesin and anthranilic acid to produce 4-(4-ethoxycarbonylphenylamino)- and 4-(2-carboxyphenylamino)-2-methylquinolines . Additionally, palladium-catalyzed intermolecular aerobic oxidative cyclization of 2-ethynylanilines with isocyanides has been reported to synthesize 4-halo-2-aminoquinolines .

Molecular Structure Analysis

The molecular structure of 4-aminoquinolines is characterized by the presence of a quinoline ring system, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring. The amino group at the 4-position is a key functional group that can participate in various chemical reactions and interactions with biological targets. Substituents at other positions, such as the 6-ethoxy group, can influence the molecular properties and biological activity of the compound .

Chemical Reactions Analysis

4-Aminoquinolines can undergo a variety of chemical reactions, including cyclization, substitution, and cross-coupling reactions. The cyclization of 4-(2-carboxyphenylamino)-2-methylquinoline in concentrated sulfuric acid is an example of a transformation that leads to the formation of a new ring system . The Buchwald-Hartwig cross-coupling reaction is another example, which can be used to synthesize indoloquinolines from 4-aminoquinolines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-aminoquinolines are influenced by their molecular structure. The presence of substituents such as amino, ethoxy, and halogen groups can affect the compound's solubility, stability, and reactivity. For instance, the introduction of a halogen can enhance the compound's reactivity in oxidative cyclization reactions . The antimicrobial activity of 4-aminoquinolines with hydroxy or methoxy groups at the 5- and 6-positions has been investigated, indicating that these compounds exhibit slight antibacterial activity against both Gram-positive and Gram-negative bacteria .

科学研究应用

合成和药物开发

已经探索了4-氨基-6-乙氧基喹啉衍生物在创造抗癌、抗疟疾、抗糖尿病和抗病毒药物方面的潜力。例如,像N-(4-氯-3-氰基-7-乙氧基喹啉-6-基)乙酰胺这样的衍生物已被确定为合成类似培利替尼和奈拉替尼这样的药物的关键中间体,这些药物针对表皮生长因子受体(EGFR)和人类表皮生长因子受体-2(HER-2)激酶 (Mao et al., 2014)。

分析化学应用

在分析化学中,4-氨基-6-乙氧基喹啉衍生物已被用于通过衍生化对氨基酸对映体进行敏感测定,展示了它们在利用高效液相色谱-质谱联用(HPLC-MS/MS)系统进行氨基酸手性分析中的实用性 (Oyama et al., 2015)。

抗菌活性

已评估了4-氨基喹啉类化合物的抗菌活性,包括具有羟基和甲氧基取代基的化合物,表明对革兰氏阳性和革兰氏阴性细菌具有轻微的抗菌性能,这可能指导新型抗菌剂的开发 (Meyer et al., 2001)。

抗癌活性

对4-氨基喹啉类化合物进行结构修饰已经发现了具有显著抗癌活性的化合物。例如,具有氨基、烷基氨基和卤素基团的衍生物已显示出对各种人类癌细胞系具有中等到高效的抗癌活性,展示了它们作为抗癌药物的潜力 (Delgado et al., 2012)。

电化学传感器

4-氨基喹啉化合物已应用于开发电化学传感器,用于检测生物和环境样品中的这些药物,强调了它们在药物分析和环境监测中的相关性 (Matrouf et al., 2022)。

安全和危害

作用机制

Target of Action

Quinolines and quinolones, which include 4-amino-6-ethoxyquinoline, have been known to exhibit a broad spectrum of bioactivities .

Mode of Action

Quinolines and quinolones generally attain high and selective activity through different mechanisms of action .

Biochemical Pathways

Quinolines and quinolones, in general, have been found to impact various biological pathways .

Result of Action

Quinolines and quinolones have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor .

属性

IUPAC Name |

6-ethoxyquinolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-2-14-8-3-4-11-9(7-8)10(12)5-6-13-11/h3-7H,2H2,1H3,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNUBRPFTBRGLKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=CN=C2C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589041 |

Source

|

| Record name | 6-Ethoxyquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-6-ethoxyquinoline | |

CAS RN |

948293-13-8 |

Source

|

| Record name | 6-Ethoxyquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)(methyl)amine](/img/structure/B1341314.png)

![N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-4-(trifluoromethyl)benzamide](/img/structure/B1341318.png)